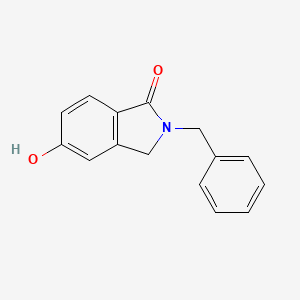![molecular formula C11H11ClN2O B12610712 2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B12610712.png)
2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl) is a synthetic organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the 4-chloro substituent on the pyrrolo[2,3-b]pyridine ring enhances its chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl) typically involves multi-step organic reactions. One common method includes the cross-coupling reaction of a pyrrolo[2,3-b]pyridine derivative with a suitable butanone precursor under controlled conditions. The reaction often requires the use of palladium catalysts and specific ligands to facilitate the coupling process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
化学反应分析
Types of Reactions
2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research focuses on its potential as a therapeutic agent targeting specific molecular pathways.
Industry: It is used in the development of new materials and chemical processes
作用机制
The mechanism of action of 2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl) involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. For example, it may inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is involved in cell proliferation and survival .
相似化合物的比较
Similar Compounds
4-Chloro-1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features.
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolo[2,3-b]pyridine core structure and exhibit similar biological activities
Uniqueness
The chloro substituent also contributes to its distinct biological properties .
属性
分子式 |
C11H11ClN2O |
|---|---|
分子量 |
222.67 g/mol |
IUPAC 名称 |
4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-one |
InChI |
InChI=1S/C11H11ClN2O/c1-7(15)2-3-8-6-14-11-10(8)9(12)4-5-13-11/h4-6H,2-3H2,1H3,(H,13,14) |
InChI 键 |
HCQZXNWLQOQAQP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CCC1=CNC2=NC=CC(=C12)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


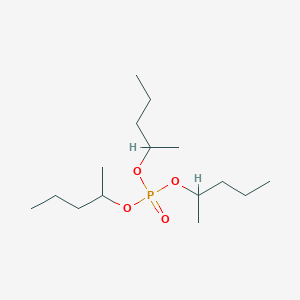
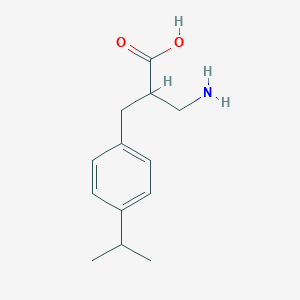
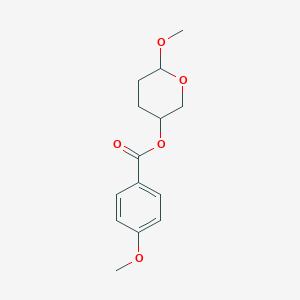
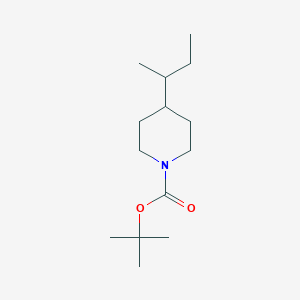
![2,2'-Sulfanediylbis{5-[(2,4,6-trimethylphenyl)sulfanyl]thiophene}](/img/structure/B12610649.png)
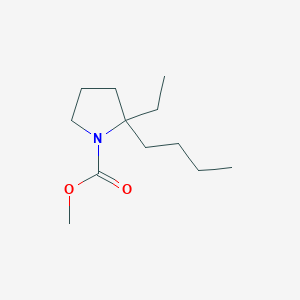
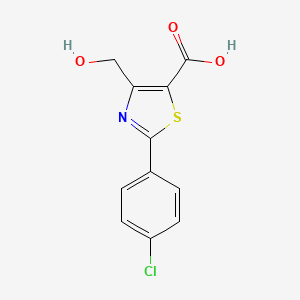
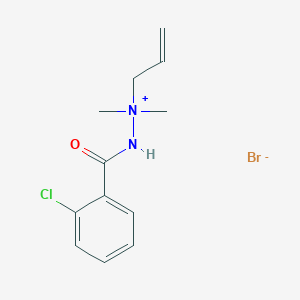
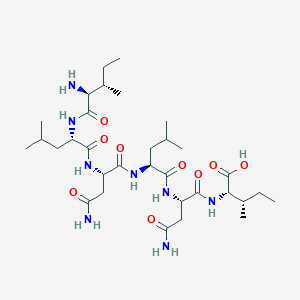
![Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]-](/img/structure/B12610669.png)
![1-(2-{[6-(3,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12610672.png)
![5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione](/img/structure/B12610675.png)
![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzonitrile](/img/structure/B12610700.png)
